molecular formula C15H17ClN2O4 B6334616 H-Hyp-AMC hydrochloride CAS No. 1135372-06-3

H-Hyp-AMC hydrochloride

Cat. No. B6334616
CAS RN: 1135372-06-3
M. Wt: 324.76 g/mol
InChI Key: GNFFTQPGTOOZEW-IYJPBCIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Hyp-AMC hydrochloride, also known as 4-[(4-hydroxy-3-methoxybenzyl)amino]benzene-1-carboxylic acid hydrochloride, is an organic compound with a molecular formula of C14H16ClNO3. It is a white to off-white powder that is soluble in water, ethanol, and methanol. H-Hyp-AMC hydrochloride is used in scientific research for various purposes. In

Scientific Research Applications

H-Hyp-AMC hydrochloride is used in scientific research as a substrate for enzymes, as a reagent in biochemical assays, and as a fluorescent probe. It can also be used to study the structure and function of proteins, as well as to study DNA-protein interactions. H-Hyp-AMC hydrochloride has been used to study the structure and function of enzymes such as DNA polymerase, DNA ligase, and DNA topoisomerase.

Mechanism of Action

H-Hyp-AMC hydrochloride is a substrate for enzymes, which means that it can be used to study the structure and function of enzymes. When H-Hyp-AMC hydrochloride binds to an enzyme, it forms an enzyme-substrate complex. This complex then undergoes a series of chemical reactions, which leads to the formation of a product. The product is then released from the enzyme-substrate complex, and the enzyme is ready to bind to a new substrate.
Biochemical and Physiological Effects
H-Hyp-AMC hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, and to inhibit the activity of certain enzymes. It has also been shown to have an antioxidant effect, and to be an inhibitor of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

H-Hyp-AMC hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and it is soluble in water, ethanol, and methanol. It is also relatively stable, and can be stored at room temperature for up to two years. However, it is not very soluble in organic solvents, and it can be toxic if ingested.

Future Directions

There are several potential future directions for research on H-Hyp-AMC hydrochloride. One potential direction is to investigate the effects of H-Hyp-AMC hydrochloride on the structure and function of proteins and enzymes. Another potential direction is to investigate the effects of H-Hyp-AMC hydrochloride on the growth and activity of bacterial strains. Additionally, further research could be done to investigate the potential therapeutic uses of H-Hyp-AMC hydrochloride. Finally, research could be done to investigate the potential side effects of H-Hyp-AMC hydrochloride.

Synthesis Methods

H-Hyp-AMC hydrochloride can be synthesized in a two-step process. First, H-Hyp-AMC hydrochloridehydroxy-3-methoxybenzyl chloride is reacted with H-Hyp-AMC hydrochlorideamino-benzoic acid in an aqueous solution of sodium hydroxide. The reaction yields a salt, which is then treated with hydrochloric acid to yield H-Hyp-AMC hydrochloride.

properties

IUPAC Name

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4.ClH/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12;/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20);1H/t10-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFTQPGTOOZEW-IYJPBCIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Hyp-AMC hydrochloride

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